molecular formula C26H28N4O6 B6551413 [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040645-51-9

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6551413
CAS No.: 1040645-51-9
M. Wt: 492.5 g/mol
InChI Key: TWYXVCVYGYUGPK-UHFFFAOYSA-N
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Description

The compound contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The compound contains a 1,3-oxazol ring and a 1,2,3-triazole ring, both of which are heterocyclic compounds containing nitrogen. It also contains a trimethoxyphenyl group, which is a six-membered electron-rich ring .

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival, making them important targets for therapeutic intervention.

Mode of Action

The compound interacts with its targets, leading to a variety of effects. For instance, it can inhibit tubulin, a protein essential for the formation of the cell’s cytoskeleton . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly . By inhibiting these proteins, the compound disrupts normal cellular functions, which can lead to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the formation of the cytoskeleton, which is crucial for cell shape, division, and movement . Inhibition of Hsp90 can lead to the misfolding of proteins, disrupting cellular functions . The compound also inhibits TrxR, an enzyme involved in maintaining the cell’s redox balance . This can lead to oxidative stress, which can damage cells .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability and are able to reach their targets effectively . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.

Result of Action

The result of the compound’s action is the disruption of normal cellular functions, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by abnormal cell growth and proliferation, such as cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature

Properties

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O6/c1-7-17-8-10-19(11-9-17)30-15(2)23(28-29-30)26(31)35-14-20-16(3)36-25(27-20)18-12-21(32-4)24(34-6)22(13-18)33-5/h8-13H,7,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYXVCVYGYUGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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